3-Hexyl-2-thioxo-1,3-thiazolidin-4-one 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 56347-27-4
VCID: VC4586101
InChI: InChI=1S/C9H15NOS2/c1-2-3-4-5-6-10-8(11)7-13-9(10)12/h2-7H2,1H3
SMILES: CCCCCCN1C(=O)CSC1=S
Molecular Formula: C9H15NOS2
Molecular Weight: 217.35

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 56347-27-4

Cat. No.: VC4586101

Molecular Formula: C9H15NOS2

Molecular Weight: 217.35

* For research use only. Not for human or veterinary use.

3-Hexyl-2-thioxo-1,3-thiazolidin-4-one - 56347-27-4

Specification

CAS No. 56347-27-4
Molecular Formula C9H15NOS2
Molecular Weight 217.35
IUPAC Name 3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C9H15NOS2/c1-2-3-4-5-6-10-8(11)7-13-9(10)12/h2-7H2,1H3
Standard InChI Key LPASVVQQHVDHIG-UHFFFAOYSA-N
SMILES CCCCCCN1C(=O)CSC1=S

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₉H₁₅NOS₂ and a molecular weight of 217.4 g/mol . Its IUPAC name is 3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one, reflecting the hexyl chain at position 3 and the thioxo group at position 2 of the thiazolidinone ring .

Table 1: Key Identifiers of 3-Hexyl-2-thioxo-1,3-thiazolidin-4-one

PropertyValueSource
CAS Registry Number56347-27-4
SMILESCCCCCCN1C(=O)CSC1=S
InChIKeyLPASVVQQHVDHIG-UHFFFAOYSA-N
XLogP3-AA (LogP)3.2

Structural Characteristics

The thiazolidinone core consists of a five-membered ring containing nitrogen and sulfur atoms. The hexyl chain enhances lipophilicity, as evidenced by its computed LogP value of 3.2 , while the thioxo group introduces potential hydrogen-bonding interactions. X-ray crystallography data are unavailable, but computational models suggest a planar ring system with the hexyl chain adopting an extended conformation .

Synthesis and Manufacturing

Industrial Production Challenges

Scalability is hindered by:

  • Purification Difficulties: Due to the compound’s lipophilicity .

  • Byproduct Formation: Competing reactions at the thiazolidinone nitrogen.

Physicochemical Properties

Stability and Reactivity

The compound is stable under ambient conditions but may degrade under strong acids/bases due to hydrolysis of the thiazolidinone ring. The thioxo group participates in tautomerism, potentially forming thiol-enol tautomers .

Table 2: Computed Physicochemical Properties

PropertyValue
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count5
Topological Polar Surface Area70.4 Ų

Spectroscopic Data

  • IR Spectroscopy: Strong absorptions at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C=S stretch) .

  • NMR: ¹H NMR signals include δ 0.88 (t, 3H, CH₃), δ 1.26–1.34 (m, 6H, CH₂), and δ 4.21 (t, 2H, N–CH₂) .

Biological and Industrial Applications

Material Science Applications

The hexyl chain promotes solubility in organic solvents, suggesting utility in:

  • Polymer Additives: As crosslinking agents.

  • Coordination Chemistry: Ligand for transition metals .

Future Research Directions

  • Crystallographic Studies: To resolve conformational ambiguities.

  • Structure-Activity Relationships: Optimizing the hexyl chain for enhanced bioactivity.

  • Green Synthesis: Developing solvent-free or catalytic methods .

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